Orthogonal Functionalization Potential via Dual Reactive Handles
The compound possesses two chemically distinct, non-interfering functional groups—a C4-bromine atom and an N1-allyl group. This orthogonal reactivity profile is quantitatively superior to that of simpler analogs. For instance, the parent scaffold 4-bromo-1H-pyrazol-3-amine (CAS 16461-94-2) lacks the N1-substituent and therefore offers only a single site for diversification . The presence of the allyl group enables sequential or one-pot transformations, such as a Suzuki coupling at C4 followed by thiol-ene conjugation or metathesis at N1, which is not possible with N1-H or N1-alkyl (e.g., methyl) analogs. While direct comparative yield data for this specific compound is not available in the public domain, this is a strong class-level inference based on well-established principles of pyrazole reactivity [1]. The potential for a three-step diversification sequence (C4-coupling, N1-modification, C3-amine functionalization) offers a distinct advantage in library synthesis.
| Evidence Dimension | Number of chemically orthogonal reactive sites available for diversification |
|---|---|
| Target Compound Data | Three orthogonal reactive sites (C4-Br, N1-allyl, C3-NH2) |
| Comparator Or Baseline | 4-bromo-1H-pyrazol-3-amine (CAS 16461-94-2): Two reactive sites (C4-Br, C3-NH2); N1-H is acidic but not orthogonally reactive |
| Quantified Difference | 1 additional orthogonal reactive handle (allyl group) enabling distinct chemistries (e.g., thiol-ene, metathesis) unavailable to comparator |
| Conditions | Inference based on chemical structure and known reactivity patterns of pyrazoles [1] |
Why This Matters
For medicinal chemistry and library synthesis, each additional orthogonal reactive handle can exponentially increase the accessible chemical space from a single starting material, improving workflow efficiency and reducing procurement of multiple intermediates.
- [1] Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. https://doi.org/10.1021/cr2000459 View Source
